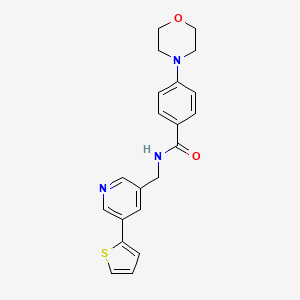

4-morpholino-N-((5-(thiophène-2-yl)pyridin-3-yl)méthyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a morpholine ring, a thiophene group, and a pyridine ring

Applications De Recherche Scientifique

4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in the sm cross-coupling reaction, which is a key process in the synthesis of many organic compounds .

Result of Action

Similar compounds have been shown to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .

Action Environment

The sm cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated benzamide reacts with morpholine under basic conditions.

Final Assembly: The final compound is assembled by coupling the thiophene-substituted pyridine with the morpholino-benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives or alkylated products.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

- Indole Derivatives

Uniqueness

4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its combination of a morpholine ring, a thiophene group, and a pyridine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Activité Biologique

4-Morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a morpholine ring, a benzamide group, and a pyridine moiety substituted with a thiophene ring, suggest various pharmacological applications. This article explores the compound's biological activity, synthesis methods, and potential therapeutic uses based on diverse scientific literature.

Structural Characteristics

The molecular formula of 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is C16H18N2O2S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The combination of functional groups in this compound contributes to its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has been explored using various methods, including:

- Microwave-Assisted Synthesis : This technique has been reported to enhance yields and reduce reaction times for similar compounds. The application of microwave irradiation allows for rapid heating and efficient reactions.

- Conventional Organic Synthesis : Traditional methods involving multiple reaction steps have also been utilized to synthesize this compound.

Biological Activity

Preliminary studies suggest that 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exhibits promising biological activities:

- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing morpholine and thiophene rings have been associated with anti-cancer properties due to their ability to inhibit cell proliferation by targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway .

- Antimicrobial Properties : Compounds with structural similarities have demonstrated antimicrobial activity, suggesting that 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide may also possess similar effects.

- Anti-inflammatory Effects : The presence of thiophene and pyridine rings in related compounds has been linked to anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms of action and therapeutic potential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(pyridin-3-yl)morpholine | Pyridine ring, morpholine | Antimicrobial activity |

| N-(thiophen-2-yl)benzamide | Thiophene ring, benzamide | Anti-inflammatory properties |

| 5-(thiophen-2-yl)-1H-pyrazole | Thiophene ring, pyrazole | Antitumor activity |

The unique combination of morpholine, thiophene, and pyridine in 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide may enhance its solubility and bioavailability compared to other compounds.

Understanding the mechanism through which 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exerts its biological effects is crucial for optimizing its pharmacological properties. Interaction studies employing techniques such as:

- Surface Plasmon Resonance (SPR) : To evaluate binding affinities with target proteins or receptors.

- Isothermal Titration Calorimetry (ITC) : To study thermodynamic parameters of binding.

- Molecular Docking Studies : To predict how the compound interacts at the molecular level with biological targets.

These methodologies can provide valuable insights into the compound's efficacy and guide further development.

Propriétés

IUPAC Name |

4-morpholin-4-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-21(17-3-5-19(6-4-17)24-7-9-26-10-8-24)23-14-16-12-18(15-22-13-16)20-2-1-11-27-20/h1-6,11-13,15H,7-10,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPUNXXKOPZZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.